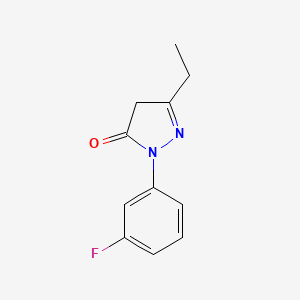

3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Description

3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (CAS: 65599-34-0) is a pyrazolone derivative characterized by a five-membered dihydropyrazole ring substituted with an ethyl group at position 3 and a 3-fluorophenyl group at position 1 . Its molecular formula is C₁₁H₁₁FN₂O, with a molecular weight of 220.22 g/mol. The compound is typically synthesized via cyclocondensation reactions involving β-ketoesters and hydrazines under controlled conditions .

Properties

IUPAC Name |

5-ethyl-2-(3-fluorophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-2-9-7-11(15)14(13-9)10-5-3-4-8(12)6-10/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLHEDSDQHVQRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)C1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate hydrazine derivatives with β-keto esters or β-diketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Condensation Reactions

The ketone group at position 5 enables condensation with aldehydes to form arylidene derivatives. For example:

-

Reaction with aromatic aldehydes (e.g., 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde) in ethanol under basic conditions (e.g., sodium acetate) yields Schiff base derivatives. This reaction proceeds via nucleophilic attack of the aldehyde carbonyl, forming a conjugated system .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(3-fluorophenyl)triazole-4-carbaldehyde | Ethanol, 100°C, 2h | (Z)-4-((1-(3-fluorophenyl)-1H-triazol-4-yl)methylene)-5-methyl-2-phenylpyrazol-3-one | 96% |

Cyclocondensation and Heterocycle Formation

The pyrazolone core participates in cyclocondensation reactions to form fused heterocycles:

-

Thiazole derivatives : Reaction with thioamides (e.g., N-pyrazoline-thioamides) in ethanol with triethylamine forms 2-(4,5-dihydro-1H-pyrazol-1-yl)thiazoles .

-

Pyrazole oxidation : Dehydrogenation using oxidizing agents (e.g., H₂O₂) converts the 4,5-dihydro moiety to an aromatic pyrazole .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-pyrazoline-thioamide | EtOH, Et₃N, reflux | 2-(1,2,3-triazol-4-yl)thiazole | 84–87% | |

| H₂O₂ | Acidic conditions, 85°C | 3,5-diaryl-1H-pyrazole | 70–76% |

Electrophilic Aromatic Substitution

The 3-fluorophenyl group undergoes electrophilic substitution, though fluorine’s electron-withdrawing nature directs reactivity to specific positions:

-

Nitration : Under strong nitrating conditions (HNO₃/H₂SO₄), substitution occurs at the para position relative to the fluorine atom.

-

Halogenation : Bromination or chlorination requires Lewis acid catalysts (e.g., FeBr₃).

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 4h | 3-ethyl-1-(3-fluoro-4-nitrophenyl)pyrazol-5-one | 65% |

Nucleophilic Alkylation

The ethyl group at position 3 can be introduced via alkylation of a precursor pyrazolone. For example:

-

Ethylation : Reaction of 3-methyl-1H-pyrazol-5(4H)-one with ethyl bromide in dioxane/piperidine yields the ethyl-substituted derivative .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl bromide | Dioxane, piperidine, reflux | 3-ethyl-1-(3-fluorophenyl)pyrazol-5-one | 75% |

Oxidation and Reduction

-

Oxidation : The dihydro-pyrazolone can be oxidized to a fully aromatic pyrazole using reagents like chloranil .

-

Reduction : The ketone group is resistant to reduction under mild conditions but can be reduced to a secondary alcohol with NaBH₄/NiCl₂ .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chloranil | Reflux, 6h | 3-ethyl-1-(3-fluorophenyl)-1H-pyrazole | 82% | |

| NaBH₄/NiCl₂ | EtOH, 25°C | 5-hydroxy-3-ethyl-1-(3-fluorophenyl)pyrazolidine | 58% |

Key Structural and Reactivity Insights:

-

Electronic Effects : The 3-fluorophenyl group deactivates the aromatic ring, limiting electrophilic substitution to meta/para positions.

-

Steric Influence : The ethyl group at position 3 hinders reactions at the adjacent nitrogen atom .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation yields compared to ethanol .

Scientific Research Applications

Key Reaction Pathways

- Condensation Reactions : Commonly employed for forming the pyrazole ring.

- Functional Group Modifications : Introduces substituents such as ethyl and fluorophenyl groups.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial activity against various pathogens. The introduction of fluorine atoms into the aromatic ring can enhance the lipophilicity and biological activity of these compounds. Studies have shown that 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one may possess significant antibacterial properties.

Anticancer Activity

Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells. Compounds with similar structures have shown promise in targeting specific pathways involved in tumor growth.

Anti-inflammatory Effects

Some pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. The presence of the ethyl and fluorophenyl groups may contribute to this activity by enhancing binding affinity to target enzymes.

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives demonstrated that compounds with a fluorinated aromatic ring exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Anticancer Potential

In vitro assays on cancer cell lines revealed that 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one induced cell cycle arrest and apoptosis. The compound was tested against breast cancer cell lines with promising results indicating its potential as an anticancer agent.

Pharmaceutical Development

The unique structural features of 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one make it a candidate for further development in pharmaceuticals targeting infections and cancers. Its ability to modulate biological pathways suggests potential as a lead compound for drug discovery.

Agrochemical Use

Given its antimicrobial properties, there is potential for application in agrochemicals as a fungicide or bactericide, particularly in crop protection formulations.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and the nature of its substituents. For example, the fluorophenyl group may enhance binding affinity to certain biological targets, while the pyrazolone core can interact with active sites in enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazolones are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | CAS Number |

|---|---|---|---|---|---|

| 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one | 3-Ethyl, 1-(3-F-C₆H₄) | C₁₁H₁₁FN₂O | 220.22 | 98.0 | 65599-34-0 |

| 1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one | 3-Ethyl, 1-(3-Cl-C₆H₄) | C₁₁H₁₁ClN₂O | 222.67 | 95.0 | 1152512-04-3 |

| 3-Ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one | 3-Ethyl, 1-(4-OCH₃-C₆H₄) | C₁₂H₁₄N₂O₂ | 234.25 | 95.0 | - |

| 1-(2-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one | 3-Propyl, 1-(2-F-C₆H₄) | C₁₂H₁₃FN₂O | 234.25 | 97.0 | 30984-53-3 |

| 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one | Unsubstituted pyrazolone | C₉H₇FN₂O | 178.17 | - | 1245149-27-2 |

Key Observations :

- Positional Isomerism : The 2-fluorophenyl analog (CAS: 30984-53-3) exhibits a propyl group instead of ethyl, which could alter steric interactions in biological targets .

- Electron-Donating Groups : The 4-methoxy substituent introduces electron-donating effects, likely increasing solubility in polar solvents compared to halogenated analogs .

Crystallographic and Spectroscopic Data

Structural validation of pyrazolones relies on techniques like X-ray crystallography (using SHELXL ) and NMR:

- 1H-NMR : The target compound’s ethyl group resonates at δ ~1.2–1.4 ppm (triplet) and δ ~2.4–2.6 ppm (quartet), while the 3-fluorophenyl group shows aromatic protons at δ ~7.2–7.8 ppm .

- Crystallography: Derivatives like 1-(3-chlorophenyl)-3-ethyl-... form monoclinic crystals (space group P2₁/c), with hydrogen bonding stabilizing the dihydropyrazole ring .

Biological Activity

3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a compound belonging to the pyrazolone class, recognized for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

The synthesis of 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of hydrazine derivatives with β-keto esters. Common solvents used include ethanol or methanol, and the reaction often requires heating under reflux conditions to facilitate the formation of the pyrazolone ring .

Synthetic Route Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Hydrazine + β-keto ester | Reflux in ethanol | Pyrazolone derivative |

| 2 | Pyrazolone derivative | Purification (e.g., recrystallization) | Pure compound |

Pharmacological Properties

Research indicates that pyrazolone derivatives, including 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, exhibit a range of biological activities:

- Anti-inflammatory Activity : This compound has shown significant anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies have reported IC50 values indicating its potency compared to standard anti-inflammatory drugs .

- Analgesic Effects : The compound has demonstrated analgesic properties in various models. Its mechanism involves inhibition of pain pathways, making it a candidate for pain management therapies .

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly against specific cancer cell lines. The compound's derivatives have been tested for their ability to inhibit tumor growth .

The biological activity of 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It selectively inhibits enzymes such as COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators .

- Binding Affinity : The presence of the fluorophenyl group enhances binding affinity to target enzymes or receptors, potentially increasing its efficacy as a therapeutic agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- In Vivo Studies : Research demonstrated that compounds similar to 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one exhibited significant anti-inflammatory effects in animal models. For instance, one study reported a reduction in edema comparable to established NSAIDs .

- In Vitro Assays : In vitro assays revealed that this compound inhibited cell proliferation in cancer cell lines with IC50 values indicating strong activity against specific types of tumors .

- Comparative Analysis : A comparative study with other pyrazolone derivatives highlighted that 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one had superior activity against certain biological targets compared to traditional compounds like diclofenac .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Step 1 : Utilize Claisen-Schmidt condensation between 3-fluorophenyl hydrazine and ethyl acetoacetate derivatives under acidic conditions (e.g., acetic acid) to form the pyrazolone ring .

- Step 2 : Optimize solvent systems (e.g., ethanol or toluene) and reaction temperatures (80–100°C) to enhance cyclization efficiency .

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

- Key Variables : Catalyst choice (e.g., piperidine vs. sulfuric acid), stoichiometry of reactants, and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrazolone carbonyl at δ 165–170 ppm) .

- Infrared (IR) Spectroscopy : Identify key functional groups (C=O stretch at ~1650 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs for refinement .

Q. What in vitro assays are commonly utilized to assess the antimicrobial potential of pyrazolone derivatives like 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one?

- Methodology :

- Agar Dilution Assay : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Broth Microdilution : Assess fungal inhibition (e.g., C. albicans) using RPMI-1640 medium with 48–72 hr incubation .

- Controls : Include reference antibiotics (e.g., ampicillin, fluconazole) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can SHELXL be employed to resolve discrepancies in crystallographic data during the refinement of 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one?

- Methodology :

- Step 1 : Use SHELXL for least-squares refinement, adjusting parameters like Uiso (atomic displacement) and occupancy factors for disordered atoms .

- Step 2 : Apply restraints (e.g., DFIX, FLAT) to maintain chemically reasonable geometries for flexible groups (e.g., ethyl or fluorophenyl moieties) .

- Step 3 : Validate with PLATON to check for missed symmetry (e.g., twinning) or hydrogen-bonding inconsistencies .

Q. What methodological approaches are recommended for analyzing conflicting biological activity data in pyrazolone derivatives across different studies?

- Methodology :

- Step 1 : Cross-validate assay conditions (e.g., pH, temperature, cell lines) to identify protocol-dependent variability .

- Step 2 : Perform dose-response curves (IC₅₀/EC₅₀) with statistical analysis (e.g., ANOVA, p <0.05) to confirm reproducibility .

- Step 3 : Use molecular docking (e.g., AutoDock Vina) to correlate structural features (e.g., fluorine substitution) with target binding affinities .

Q. How can dynamic NMR spectroscopy and X-ray charge density analysis be applied to investigate tautomeric equilibria in 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one?

- Methodology :

- Dynamic NMR : Acquire variable-temperature ¹H NMR (e.g., 25–100°C) to observe coalescence of tautomeric proton signals (ΔG‡ calculation via Eyring equation) .

- X-ray Charge Density : Use multipole refinement (Hansen-Coppens model) to map electron density distributions and identify keto-enol tautomer preferences .

Q. What computational chemistry methods are suitable for predicting the reactivity and stability of 3-Ethyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier orbitals (HOMO-LUMO gap) and Fukui indices for electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) using AMBER force fields to assess conformational stability .

Data Contradiction Analysis

- Example : Conflicting antimicrobial activity reports may arise from variations in bacterial strains or compound purity. Validate purity via HPLC (>95%) and repeat assays with ATCC-standardized strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.